Solubility Enhancement via Salt Formation
As a hydrochloride salt, 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride exhibits significantly enhanced water solubility compared to its neutral free base, 4-[(4-methylphenyl)sulfonyl]piperidine (MW 239.34 g/mol) [1]. While exact aqueous solubility values for this specific compound are not published, the general principle of salt formation to improve solubility is well-established [2]. This property is critical for aqueous-phase reactions and biological assays where the free base would be insoluble.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; predicted high aqueous solubility relative to free base |
| Comparator Or Baseline | 4-[(4-Methylphenyl)sulfonyl]piperidine (free base; MW 239.34 g/mol); limited water solubility |
| Quantified Difference | Not quantified; inferred from salt vs. free base general principles |
| Conditions | Standard laboratory conditions |
Why This Matters
Improved water solubility enables direct use in aqueous reaction media and biological assays without requiring organic co-solvents.
- [1] PubChem. (2025). 4-(4-Methylbenzenesulfonyl)piperidine hydrochloride (CID 2761094). National Center for Biotechnology Information. Retrieved 2026-04-16. View Source
- [2] Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. View Source
